molecular formula C4H5N3O5S B12594101 6-Methyl-4-nitro-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione CAS No. 648418-32-0

6-Methyl-4-nitro-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione

Cat. No.: B12594101
CAS No.: 648418-32-0
M. Wt: 207.17 g/mol
InChI Key: ZGQMYSBLCBNRES-UHFFFAOYSA-N
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Description

6-Methyl-4-nitro-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione is a heterocyclic compound containing sulfur, nitrogen, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-nitro-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione typically involves the reaction of appropriate precursors under controlled conditions. One possible synthetic route could involve the nitration of a thiadiazine precursor followed by methylation. The reaction conditions would need to be optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-nitro-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted thiadiazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery and development.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-4-nitro-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with essential cellular processes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione: Lacks the methyl group at the 6-position.

    6-Methyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione: Lacks the nitro group at the 4-position.

Uniqueness

6-Methyl-4-nitro-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione is unique due to the presence of both the methyl and nitro groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups may impart distinct properties compared to similar compounds.

Properties

CAS No.

648418-32-0

Molecular Formula

C4H5N3O5S

Molecular Weight

207.17 g/mol

IUPAC Name

6-methyl-4-nitro-1,1-dioxo-1,2,6-thiadiazin-3-one

InChI

InChI=1S/C4H5N3O5S/c1-6-2-3(7(9)10)4(8)5-13(6,11)12/h2H,1H3,(H,5,8)

InChI Key

ZGQMYSBLCBNRES-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)NS1(=O)=O)[N+](=O)[O-]

Origin of Product

United States

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